molecular formula C22H42O8 B14244725 Bis[2-(2-ethoxyethoxy)ethyl] decanedioate CAS No. 346418-77-7

Bis[2-(2-ethoxyethoxy)ethyl] decanedioate

Cat. No.: B14244725
CAS No.: 346418-77-7
M. Wt: 434.6 g/mol
InChI Key: ADVRKKIZGODQRS-UHFFFAOYSA-N
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Description

Bis[2-(2-ethoxyethoxy)ethyl] decanedioate is an organic compound with the molecular formula C26H50O10. It is a diester derived from decanedioic acid and 2-(2-ethoxyethoxy)ethanol. This compound is known for its unique chemical structure, which includes multiple ether and ester functional groups, making it a versatile molecule in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(2-ethoxyethoxy)ethyl] decanedioate typically involves the esterification of decanedioic acid with 2-(2-ethoxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(2-ethoxyethoxy)ethyl] decanedioate can undergo various chemical reactions, including:

    Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield decanedioic acid and 2-(2-ethoxyethoxy)ethanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reaction conditions.

    Substitution: The ether groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as alkoxides or amines.

Major Products Formed

    Hydrolysis: Decanedioic acid and 2-(2-ethoxyethoxy)ethanol.

    Oxidation: Carboxylic acids or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis[2-(2-ethoxyethoxy)ethyl] decanedioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems and tissue engineering.

    Medicine: Explored for its potential use in the formulation of pharmaceuticals and as a component in medical devices.

    Industry: Utilized as a plasticizer, lubricant, and stabilizer in various industrial applications.

Mechanism of Action

The mechanism of action of Bis[2-(2-ethoxyethoxy)ethyl] decanedioate largely depends on its application. In drug delivery systems, for example, the compound can enhance the solubility and bioavailability of active pharmaceutical ingredients. Its multiple ether and ester groups allow for interactions with various molecular targets, facilitating the controlled release of drugs.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) decanedioate: Another diester of decanedioic acid, commonly used as a plasticizer.

    Bis(2-ethoxyethyl) decanedioate: Similar structure but with fewer ether groups, leading to different physical and chemical properties.

Uniqueness

Bis[2-(2-ethoxyethoxy)ethyl] decanedioate is unique due to its multiple ether and ester functional groups, which provide enhanced solubility, flexibility, and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical interactions and properties.

Properties

CAS No.

346418-77-7

Molecular Formula

C22H42O8

Molecular Weight

434.6 g/mol

IUPAC Name

bis[2-(2-ethoxyethoxy)ethyl] decanedioate

InChI

InChI=1S/C22H42O8/c1-3-25-13-15-27-17-19-29-21(23)11-9-7-5-6-8-10-12-22(24)30-20-18-28-16-14-26-4-2/h3-20H2,1-2H3

InChI Key

ADVRKKIZGODQRS-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOC(=O)CCCCCCCCC(=O)OCCOCCOCC

Origin of Product

United States

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